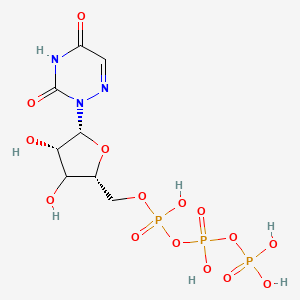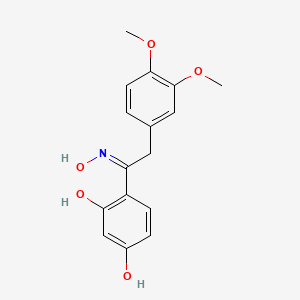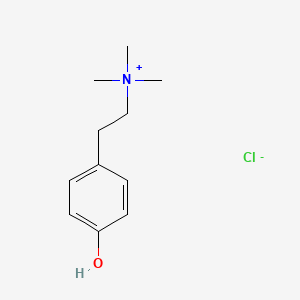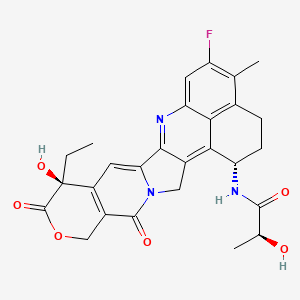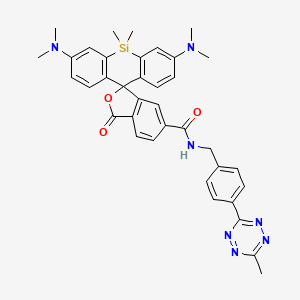
SiR-Me-tetrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SiR-Me-tetrazine is a fluorescent probe that combines the silicon rhodamine fluorophore with a tetrazine group. The silicon rhodamine fluorophore is known for its bright fluorescence signal and photostability, while the tetrazine group is known for its click chemistry reactivity, allowing for rapid and specific labeling of biological molecules. This makes this compound a valuable tool in biological imaging, protein labeling, and cell tracking experiments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SiR-Me-tetrazine involves the derivatization of tetrazine scaffolds. The tetrazine group can be introduced through various synthetic routes, including elimination-Heck cascade reactions, Horner–Wadsworth–Emmons reactions, and hydrogenation reactions of alkenyl- and alkynyl-tetrazines . The silicon rhodamine fluorophore is then conjugated to the tetrazine group through a series of coupling reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis of the tetrazine and silicon rhodamine precursors, followed by their conjugation under optimized reaction conditions. The process requires careful control of reaction parameters such as temperature, pH, and solvent choice to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
SiR-Me-tetrazine undergoes various types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: This is the most common reaction involving this compound, where it reacts with molecules containing trans-cyclooctene (TCO) groups
Substitution Reactions: The tetrazine group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
iEDDA Reaction: Typically involves dienophiles such as trans-cyclooctene, bicyclo[6.1.0]non-4-yn, and norbornene derivatives under mild conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Major Products
Applications De Recherche Scientifique
SiR-Me-tetrazine has a wide range of applications in scientific research, including:
Biological Imaging: Used for imaging biological molecules in cells and tissues due to its bright fluorescence and photostability
Protein Labeling: Enables specific labeling of proteins through click chemistry reactions with azide-containing proteins
Cell Tracking: Used to label specific molecules on the cell surface or within cells for long-term tracking and observation
Drug Delivery: Utilized in bioorthogonal chemistry for targeted drug delivery and release
Superresolution Microscopy: Compatible with advanced microscopy techniques such as STED, SIM, and STORM.
Mécanisme D'action
The mechanism of action of SiR-Me-tetrazine involves its click chemistry reactivity, particularly the iEDDA reaction. The tetrazine group reacts rapidly with dienophiles, forming a stable adduct. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biological molecules in live cells. The silicon rhodamine fluorophore provides a bright and stable fluorescence signal, allowing for high-resolution imaging of the labeled molecules .
Comparaison Avec Des Composés Similaires
SiR-Me-tetrazine is unique due to its combination of the silicon rhodamine fluorophore and the tetrazine group. Similar compounds include:
SiR-tetrazine: Another silicon rhodamine-based probe with a tetrazine group, used for similar applications.
Me-Tet-JF 646: A tetrazine-appended oxazine dye with fluorogenic properties.
Me-Tet-ATTO488: A tetrazine-appended rhodamine dye with high photostability.
This compound stands out due to its bright fluorescence, photostability, and rapid click chemistry reactivity, making it a valuable tool for various scientific research applications .
Propriétés
Formule moléculaire |
C37H37N7O3Si |
|---|---|
Poids moléculaire |
655.8 g/mol |
Nom IUPAC |
3',7'-bis(dimethylamino)-5',5'-dimethyl-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]-1-oxospiro[2-benzofuran-3,10'-benzo[b][1]benzosiline]-5-carboxamide |
InChI |
InChI=1S/C37H37N7O3Si/c1-22-39-41-34(42-40-22)24-10-8-23(9-11-24)21-38-35(45)25-12-15-28-31(18-25)37(47-36(28)46)29-16-13-26(43(2)3)19-32(29)48(6,7)33-20-27(44(4)5)14-17-30(33)37/h8-20H,21H2,1-7H3,(H,38,45) |
Clé InChI |
IXWUGARZFOZNFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)OC45C6=C(C=C(C=C6)N(C)C)[Si](C7=C5C=CC(=C7)N(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


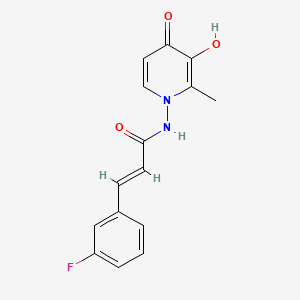

![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylbutanethioate](/img/structure/B12376281.png)

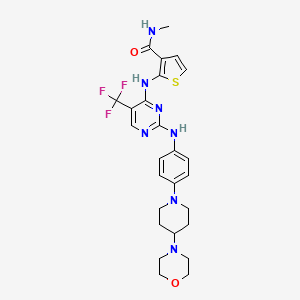
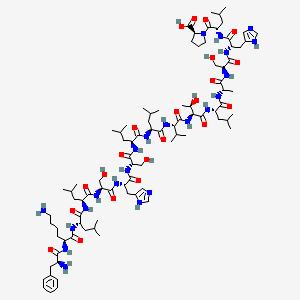
![N-[3-[2-[(2-methoxy-6-morpholin-4-ylpyridin-3-yl)amino]-7-oxo-6-phenylpyrido[2,3-d]pyrimidin-8-yl]phenyl]prop-2-enamide](/img/structure/B12376311.png)
![1-methyl-3-[(5R)-3-[2-[(2S,5S)-2-methyl-5-(3,4,5-trifluorophenyl)pyrrolidin-1-yl]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]urea](/img/structure/B12376315.png)
